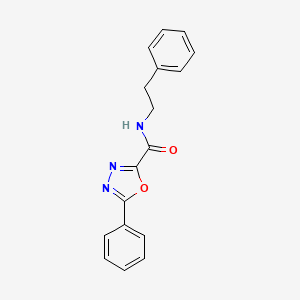

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTPBSQLEBZFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclodehydration of N,N’-diacylhydrazines. One common method includes the use of microwave-assisted cyclodehydration, which has been shown to be efficient and yield satisfactory results . The reaction conditions often involve the use of bromomethyl or bromoalkyl groups, which are substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclodehydration processes, potentially utilizing microwave-assisted techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide and its derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that compounds derived from the oxadiazole structure exhibited significant growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (OVCAR-8) cells. The mechanism of action often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 7b | MCF-7 | Significant |

| 7d | MDA-MB-453 | Dose-dependent activity |

Antimicrobial Properties

The antimicrobial potential of N-phenethyl-5-phenyl-1,3,4-oxadiazole derivatives has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that these compounds exhibit promising antibacterial activity comparable to standard antibiotics like ciprofloxacin. The synthesis of new derivatives often enhances their efficacy against resistant strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| Compound C | Pseudomonas aeruginosa | Significant |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of N-phenethyl-5-phenyl-1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit inflammatory markers and cytokines in vitro and in vivo models. The anti-inflammatory mechanism often involves the suppression of NF-kB signaling pathways and reduction in the production of pro-inflammatory cytokines .

Anti-diabetic Activity

Recent studies have investigated the anti-diabetic effects of oxadiazole derivatives. Compounds such as N-phenethyl-5-phenyl-1,3,4-oxadiazole have demonstrated the ability to lower blood glucose levels in diabetic models. These findings suggest potential applications in developing new therapeutic agents for managing diabetes .

Table 3: Anti-diabetic Activity of Oxadiazole Derivatives

| Compound | Model Used | Effect on Glucose Levels |

|---|---|---|

| Compound D | Drosophila melanogaster | Significant reduction |

| Compound E | Streptozotocin-induced rats | Moderate reduction |

Mechanism of Action

The mechanism of action of N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole-2-Carboxamide Derivatives

The pharmacological and physicochemical properties of 1,3,4-oxadiazole-2-carboxamides are highly dependent on substituents at the 5-position of the oxadiazole ring and the N-terminal carboxamide group. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Biological Activity

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,3,4-oxadiazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, analgesic, antitumor, and anticonvulsant agents. The structural features of oxadiazoles contribute significantly to their biological efficacy.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings indicate that the compound can inhibit cell proliferation effectively and may induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Studies have indicated that derivatives of 1,3,4-oxadiazoles possess significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds are often lower than those of standard antibiotics, suggesting a promising alternative in combating resistant strains.

Anti-inflammatory and Analgesic Effects

This compound has been evaluated for its anti-inflammatory properties. It showed a reduction in inflammation markers in animal models of arthritis and other inflammatory diseases. The analgesic activity was confirmed through various pain models where the compound exhibited effects comparable to conventional analgesics.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Apoptosis Induction : It activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

- Antibacterial Mechanism : It disrupts bacterial cell membrane integrity and inhibits essential metabolic processes.

- Anti-inflammatory Pathways : The compound modulates pro-inflammatory cytokines and reduces oxidative stress markers.

Case Studies

Several studies have highlighted the efficacy of N-phenethyl-5-phenyl-1,3,4-oxadiazole derivatives:

- Breast Cancer : A study evaluated the antiproliferative activity against MCF-7 and MDA-MB-453 cell lines, revealing that specific derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative study against common pathogens, N-phenethyl derivatives showed superior activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide?

- Methodology : The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl compound under acidic or thermal conditions. Key steps include:

- Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or H₂SO₄.

- Coupling the oxadiazole core with phenethylamine via carboxamide linkage using EDCI/HOBt or DCC as coupling agents .

- Purification via column chromatography or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- NMR (¹H/¹³C): Assigns proton environments and confirms substituent positions (e.g., phenethyl vs. phenyl groups) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX programs are widely used for refinement, particularly for handling twinned data or high-resolution structures .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and reproducibility in synthesis?

- Quality Control :

- HPLC : Monitors reaction progress and quantifies impurities using C18 columns with acetonitrile/water gradients .

- Melting point analysis : Consistency across batches indicates purity (e.g., sharp melting points within 1–2°C range) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular docking (AutoDock, Glide) : Screens against viral proteases (e.g., HCV NS5B) or cancer targets (e.g., EGFR). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .

- MD simulations (GROMACS) : Assess binding stability and conformational changes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., phenethyl vs. benzyl) with antiviral IC₅₀ values .

Q. What experimental designs are recommended to evaluate antiviral activity against Flaviviridae viruses like HCV?

- Protocol :

- In vitro assays : Use HCV replicon systems (e.g., Huh-7 cells) to measure EC₅₀ values. Include ribavirin as a positive control .

- Cytotoxicity testing (MTT assay) : Determine selectivity indices (SI = CC₅₀/EC₅₀) in primary hepatocytes .

- Resistance profiling : Serial passage experiments to identify viral mutations conferring reduced susceptibility .

Q. How can contradictory bioactivity data across studies be resolved?

- Strategies :

- Meta-analysis : Compare assay conditions (e.g., cell lines, viral strains) from independent studies. For example, discrepancies in EC₅₀ may arise from differing HCV genotypes (1b vs. 2a) .

- Orthogonal validation : Confirm hits using alternative methods (e.g., plaque reduction vs. luciferase-based replicon assays) .

- Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., replacing phenethyl with isosteric moieties) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Optimization :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity, enhancing aqueous solubility .

- Pro-drug approaches : Mask the carboxamide with ester groups to improve oral bioavailability .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation) and block them with fluorine substituents .

Q. How are molecular targets validated in mechanistic studies?

- Methods :

- CRISPR knockouts : Silence suspected targets (e.g., viral integrases) and assess loss of compound efficacy .

- SPR/BLI : Measure real-time binding kinetics to purified proteins (e.g., KD values for NS5B polymerase) .

- Transcriptomics : RNA-seq identifies downstream pathways affected by treatment (e.g., apoptosis or interferon response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.